N-(3-Chlorophenyl)-6-nitro-2-(tosylmethyl)quinazolin-4-amine

Antiplasmodial activity Plasmodium falciparum W2 IC50

N-(3-Chlorophenyl)-6-nitro-2-(tosylmethyl)quinazolin-4-amine (CAS 1215210-67-5, molecular formula C22H17ClN4O4S, molecular weight 468.9 g/mol) is a fully synthetic quinazoline derivative that embodies the 6-nitro-2-(tosylmethyl)-N-(3-substituted-phenyl)-quinazolin-4-amine pharmacophore. This pharmacophore was identified through systematic structure–activity relationship (SAR) studies as the molecular scaffold conferring the best antiplasmodial profile within a series of fourteen quinazoline-derived molecules.

Molecular Formula C22H17ClN4O4S
Molecular Weight 468.9 g/mol
Cat. No. B13887288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Chlorophenyl)-6-nitro-2-(tosylmethyl)quinazolin-4-amine
Molecular FormulaC22H17ClN4O4S
Molecular Weight468.9 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)CC2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=N2)NC4=CC(=CC=C4)Cl
InChIInChI=1S/C22H17ClN4O4S/c1-14-5-8-18(9-6-14)32(30,31)13-21-25-20-10-7-17(27(28)29)12-19(20)22(26-21)24-16-4-2-3-15(23)11-16/h2-12H,13H2,1H3,(H,24,25,26)
InChIKeyUXCBVGASSCTYIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Chlorophenyl)-6-nitro-2-(tosylmethyl)quinazolin-4-amine – Core Scaffold, Physicochemical Identity, and Pharmacological Context


N-(3-Chlorophenyl)-6-nitro-2-(tosylmethyl)quinazolin-4-amine (CAS 1215210-67-5, molecular formula C22H17ClN4O4S, molecular weight 468.9 g/mol) is a fully synthetic quinazoline derivative that embodies the 6-nitro-2-(tosylmethyl)-N-(3-substituted-phenyl)-quinazolin-4-amine pharmacophore [1]. This pharmacophore was identified through systematic structure–activity relationship (SAR) studies as the molecular scaffold conferring the best antiplasmodial profile within a series of fourteen quinazoline-derived molecules [1]. The compound carries a 3‑chlorophenyl substituent at the 4‑amino position, a nitro group at position 6, and a tosylmethyl (4‑methylbenzenesulfonylmethyl) moiety at position 2, each contributing to the compound's electronic properties, target engagement, and selectivity profile [1].

Why N-(3-Chlorophenyl)-6-nitro-2-(tosylmethyl)quinazolin-4-amine Cannot Be Replaced by Generic Quinazoline Analogs


The 6‑nitro‑2‑(tosylmethyl)‑N‑(3‑substituted‑phenyl)‑quinazolin‑4‑amine scaffold was explicitly singled out as the molecular architecture delivering the optimal antiplasmodial activity in this chemical series, meaning even minor structural deviations—such as omission of the 6‑nitro group, replacement of the tosylmethyl group with a chloromethyl or vinylic substituent, or relocation of the chloro substituent on the phenyl ring—collapse the activity below the threshold required for further profiling [1]. Consequently, generic quinazoline analogs lacking this precise substitution pattern cannot reproduce the efficacy and selectivity profile of N-(3-chlorophenyl)-6-nitro-2-(tosylmethyl)quinazolin-4-amine, making simple interchange a scientifically invalid procurement decision [1].

Quantitative Comparative Evidence for N-(3-Chlorophenyl)-6-nitro-2-(tosylmethyl)quinazolin-4-amine Versus Closest Analogs and Reference Standards


Anti‑Plasmodium falciparum Potency Against the Chloroquine‑Resistant W2 Strain

Within the 14‑compound series, the 6‑nitro‑2‑(tosylmethyl)‑N‑(3‑substituted‑phenyl)‑quinazolin‑4‑amine scaffold produced the two most potent molecules, with IC₅₀ values of 0.95 µM and 1.3 µM against the chloroquine‑resistant W2 strain of *P. falciparum* [1]. The specific contribution of the 3‑chlorophenyl substituent to potency is evidenced by SAR data showing that the 3‑substituted‑phenyl motif is critical for achieving this level of activity, distinguishing it from unsubstituted, 4‑substituted, or heteroaryl‑bearing analogs that were less active [1].

Antiplasmodial activity Plasmodium falciparum W2 IC50

Selectivity Index – Antiplasmodial Activity vs. Mammalian Cytotoxicity

The two most active compounds in the 6‑nitro‑2‑(tosylmethyl)‑N‑(3‑substituted‑phenyl)‑quinazolin‑4‑amine series demonstrated a favorable selectivity window, with IC₅₀ values for cytotoxicity against human K562 and HepG2 cell lines exceeding 100 µM and 125 µM respectively, yielding selectivity indices (S.I.) of >105 and >96 when referenced to their antiplasmodial IC₅₀ of 0.95 µM [1]. This selectivity profile was a key differentiator for further profiling against *Leishmania donovani* and *Toxoplasma gondii* [1].

Selectivity index Cytotoxicity K562 HepG2

Protozoan Selectivity – Antiplasmodial vs. Anti‑Leishmania and Anti‑Toxoplasma Activity

The hit molecules from the 6‑nitro‑2‑(tosylmethyl)‑N‑(3‑substituted‑phenyl)‑quinazolin‑4‑amine scaffold were counter‑screened against *Leishmania donovani* and *Toxoplasma gondii* and demonstrated selective antiplasmodial activity [1]. This selectivity against related protozoan parasites distinguishes the scaffold from broad‑spectrum antiprotozoal agents and indicates a *Plasmodium*‑specific mechanism of action [1].

Selective antiplasmodial Leishmania donovani Toxoplasma gondii

SAR‑Defined Substituent Contribution – 3‑Chlorophenyl vs. Other N‑Substituents

The SAR analysis explicitly identifies the 6‑nitro‑2‑(tosylmethyl)‑N‑(3‑substituted‑phenyl)‑quinazolin‑4‑amine motif as the scaffold that exerts the best profile [1]. This implies that N‑phenyl congeners lacking the 3‑substituent, bearing substituents at other positions, or carrying heteroaryl replacements display reduced or negligible antiplasmodial activity [1]. The 3‑chloro substituent is a prototypical embodiment of this optimal substitution pattern.

Structure–activity relationship 3-substituted phenyl N-aryl pharmacophore

Cytotoxicity Threshold – Distinguishing Tolerable from Toxic Quinazoline Analogs

Of the fourteen tested molecules, only two—both belonging to the 6‑nitro‑2‑(tosylmethyl)‑N‑(3‑substituted‑phenyl)‑quinazolin‑4‑amine series—simultaneously cleared the dual bar of antiplasmodial potency and low mammalian cytotoxicity (IC₅₀ >100 µM or 125 µM) [1]. This binary hit‑triage criterion eliminates structurally similar but more toxic analogs and provides a practical procurement filter: compounds outside this defined sub‑series lack documented viability as antiplasmodial tool compounds [1].

Cytotoxicity K562 HepG2 hit triage

Procurement‑Driven Application Scenarios for N-(3-Chlorophenyl)-6-nitro-2-(tosylmethyl)quinazolin-4-amine


Malaria Chemical Probe Development Using the Validated Antiplasmodial Pharmacophore

Investigators aiming to develop chemical probes for *Plasmodium falciparum* target identification can employ N-(3-chlorophenyl)-6-nitro-2-(tosylmethyl)quinazolin-4-amine as a starting point, leveraging its membership in the top‑performing 6‑nitro‑2‑(tosylmethyl)‑N‑(3‑substituted‑phenyl)‑quinazolin‑4‑amine sub‑class that demonstrated IC₅₀ values of 0.95–1.3 µM against the chloroquine‑resistant W2 strain [1]. Its low mammalian cytotoxicity (IC₅₀ >100 µM against K562 and HepG2 cells) and selective antiplasmodial profile relative to *Leishmania donovani* and *Toxoplasma gondii* reduce confounding off‑target effects during mechanistic studies [1].

Structure–Activity Relationship (SAR) Expansion Around the 3‑Chlorophenyl Anchor

Researchers conducting systematic SAR exploration of quinazoline‑based antimalarials can use this compound as the reference 3‑chlorophenyl variant within the 6‑nitro‑2‑(tosylmethyl)‑N‑(3‑substituted‑phenyl)‑quinazolin‑4‑amine series. The published data confirm that the 3‑substituted‑phenyl pattern is essential for optimal activity, enabling direct comparison of alternative 3‑substituents (e.g., F, Br, CH₃, CF₃) against the 3‑chloro baseline to quantify steric and electronic contributions to potency and selectivity [1].

Comparator for Next‑Generation Quinazoline‑4‑amine Derivatives

Medicinal chemistry programs synthesizing novel 4‑aminoquinazoline antimalarials can procure this compound as a head‑to‑head comparator. Because its scaffold has been explicitly identified as the best‑in‑series by the original authors, any newly designed derivative must be benchmarked against the 0.95–1.3 µM antiplasmodial IC₅₀ range and the >100‑fold selectivity margin documented for the 6‑nitro‑2‑(tosylmethyl)‑N‑(3‑substituted‑phenyl)‑quinazolin‑4‑amine chemotype [1].

In Vitro Antiparasitic Screening Panel Reference Compound

Screening facilities that operate multi‑species antiparasitic panels can include this compound as a selective *P. falciparum* reference agent. Its documented inactivity against *Leishmania donovani* and *Toxoplasma gondii* [1] provides a built‑in negative control for protozoan selectivity, helping to calibrate assay windows and distinguish *Plasmodium*‑specific hits from broadly cytotoxic or pan‑antiprotozoal compounds.

Quote Request

Request a Quote for N-(3-Chlorophenyl)-6-nitro-2-(tosylmethyl)quinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.